molecular formula C16H15N3O3 B2515461 2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1796970-27-8

2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2515461
CAS No.: 1796970-27-8
M. Wt: 297.314
InChI Key: WHTBHKUDYQUTOI-UHFFFAOYSA-N
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Description

2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a furan ring, a piperidine ring, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps. One common route starts with the preparation of 1-(Furan-2-carbonyl)piperidin-4-one, which is then reacted with nicotinonitrile under specific conditions to form the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Furan-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its furan, piperidine, and nicotinonitrile moieties, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[1-(furan-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-11-12-3-1-7-18-15(12)22-13-5-8-19(9-6-13)16(20)14-4-2-10-21-14/h1-4,7,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTBHKUDYQUTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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